Tideglusib-d7-1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tideglusib-d7-1 is a potent and irreversible small molecule inhibitor of glycogen synthase kinase 3 (GSK-3). This compound has been investigated for its potential therapeutic applications in various diseases, including Alzheimer’s disease and progressive supranuclear palsy. This compound has shown promise in promoting wound healing and dentine regeneration .

Métodos De Preparación

The synthesis of Tideglusib-d7-1 involves several steps, starting with the preparation of the core structure, 1,2,4-thiadiazolidine-3,5-dione. The synthetic route typically includes the following steps:

Formation of the core structure: The core structure is synthesized by reacting a naphthalene derivative with a benzyl derivative under specific conditions to form the thiadiazolidine ring.

Functionalization: The core structure is then functionalized by introducing various substituents to achieve the desired chemical properties.

Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain a high-purity product

Análisis De Reacciones Químicas

Tideglusib-d7-1 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can be performed to modify the functional groups on the compound.

Substitution: Substitution reactions can be used to introduce different substituents onto the core structure.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into smaller fragments

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Tideglusib-d7-1, also known as C19H14N2O2S, is a labeled version of Tideglusib that is used in various scientific research applications . Tideglusib is a small molecule glycogen synthase kinase 3 (GSK-3) inhibitor .

Scientific Research Applications

Tideglusib is under investigation for several applications:

- Alzheimer's Disease and Progressive Supranuclear Palsy: Tideglusib was initially developed as a treatment for Alzheimer's disease and progressive supranuclear palsy due to the upregulation of GSK-3 in the brains of patients with Alzheimer's disease . However, clinical trials for both conditions were discontinued in 2011 (PSP) and 2012 (Alzheimer's disease) because of a lack of efficacy . A pilot study explored the safety and efficacy of tideglusib in Alzheimer's disease (AD) patients, and patients escalated up to 1000 mg/day had a benefit of 1.68 points in the Mini-Mental State Examination (MMSE) and 4.72 points in the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog+) when compared to placebo .

- Amyotrophic Lateral Sclerosis (ALS): Tideglusib is being considered as a therapeutic strategy for ALS . Studies have shown that GSK-3β activity is increased in lymphoblasts from sporadic ALS patients, leading to increased TDP-43 phosphorylation and cytosolic TDP-43 accumulation . Treatment with Tideglusib decreased phospho-TDP-43 levels and recovered its nuclear localization in ALS lymphoblasts and in a human TDP-43 neuroblastoma model .

- Myotonic Muscular Dystrophy Type 1: Tideglusib has been evaluated in clinical trials for congenital/juvenile-onset myotonic muscular dystrophy type 1 .

- Tooth Repair: Tideglusib is under investigation for tooth repair mechanisms that promote dentine reinforcement of a sponge structure until the sponge biodegrades, leaving a solid dentine structure . Animal studies have reported successful permanent filling of holes in mouse teeth .

- Wound Healing: Tideglusib can activate the PI3K/Akt pathway, promoting the proliferation and migration of EpiSCs with inhibited apoptosis, and accelerated wound healing in aged rats . The combined use of Tideglusib and EGF could further enhance wound healing in aged rats .

- Arrhythmogenic Cardiomyopathy: Tideglusib is being tested to assess its impact in reducing the frequency of ventricular arrhythmias in patients with arrhythmogenic cardiomyopathy (ACM) .

- Stem Cell Research: Tideglusib has been shown to activate the Wnt signaling pathway in human dental-pulp derived stem cells (DPSCs), resulting in increased type 1 collagen expression . It can also mitigate lipopolysaccharide-induced impairment in human dental pulp stem cells, enhancing osteogenic differentiation and mineralization .

Data Table

Case Studies

- Alzheimer's Disease: A pilot, double-blind, placebo-controlled, randomized, escalating dose trial explored the safety and efficacy of tideglusib in Alzheimer's disease (AD) patients . Thirty mild-moderate AD patients on cholinesterase inhibitor treatment were administered escalating doses (400, 600, 800, 1,000 mg) of tideglusib or placebo (ratio 2:1) for 4, 4, 6, and 6 weeks, respectively . Patients escalated up to 1000 mg/day had a benefit of 1.68 points in the MMSE and 4.72 points in the ADAS-cog+ when compared to placebo .

- ALS: Researchers studied the effects of Tideglusib on TDP-43 homeostasis in cellular models of ALS, including immortalized lymphocytes from sporadic ALS patients, as well as in a TDP-43 (A315T) transgenic mouse model . The results showed the efficacy of Tideglusib in the recovery of TDP-43 homeostasis in ethacrynic acid-treated human neuroblastoma SH-S5Y5 cells and in lymphoblasts from sporadic ALS patients .

- Tooth Repair: Animal studies were conducted where 0.14 mm holes in mouse teeth were permanently filled using tideglusib .

- Wound Healing: In vivo experiments on rats of different ages showed the therapeutic effect of Tideglusib on rats of different ages and the activity of PI3K/Akt pathway during wound healing .

- Stem Cell Research: Application of 50 nM Tideglusib for 1 week revealed marked decreases in type 1 and type 3 collagen expressions. In contrast, there was a significant increase in the level of Axin-2 compared to the control group .

Mecanismo De Acción

Tideglusib-d7-1 exerts its effects by inhibiting glycogen synthase kinase 3 (GSK-3), a proline/serine protein kinase involved in various cellular signaling pathways. By inhibiting GSK-3, this compound prevents the phosphorylation of key proteins involved in cell survival, proliferation, and differentiation. This inhibition leads to the activation of the PI3K/Akt pathway, which promotes cell survival and wound healing .

Comparación Con Compuestos Similares

Tideglusib-d7-1 is unique among GSK-3 inhibitors due to its irreversible inhibition mechanism. Other similar compounds include:

Lithium: A well-known GSK-3 inhibitor used in the treatment of bipolar disorder.

TDZD-8: A member of the thiazolidinedione family that also inhibits GSK-3.

L803mts10: A small peptide inhibitor of GSK-3

Compared to these compounds, this compound has shown a higher potency and a broader range of applications, particularly in wound healing and dentine regeneration.

Actividad Biológica

Tideglusib-d7-1, a derivative of Tideglusib, is primarily recognized for its role as a glycogen synthase kinase 3 beta (GSK-3β) inhibitor. This compound has garnered attention for its potential therapeutic applications in neurodegenerative diseases, wound healing, and tissue regeneration. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and presenting relevant data in tabular format.

This compound functions by inhibiting GSK-3β, a kinase involved in various cellular processes, including cell survival, proliferation, and differentiation. By inhibiting this enzyme, this compound promotes:

- Reduction of Tau Phosphorylation : In neuroblastoma cells and primary neurons, this compound effectively lowers tau phosphorylation levels, which is significant in the context of Alzheimer’s disease and other tauopathies .

- Activation of Wnt/β-catenin Signaling : The compound stimulates stem cells and activates the Wnt/β-catenin pathway, facilitating tissue repair and regeneration .

- Inhibition of Apoptosis : this compound has been shown to prevent apoptosis in neuronal cells, contributing to neuroprotection .

Neurodegenerative Diseases

This compound is being evaluated for its efficacy in treating neurodegenerative conditions such as Alzheimer’s disease. Studies indicate that it can significantly reduce neuroinflammation and promote neuronal survival through its action on GSK-3β .

Wound Healing

Recent research has highlighted the role of this compound in enhancing wound healing processes. In aged rat models, the compound activated the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, leading to:

- Increased Cell Proliferation : Enhanced proliferation of epidermal stem cells (EpiSCs) was observed, promoting faster wound closure .

- Improved Cell Migration : The compound facilitated better migration of EpiSCs towards wound sites .

The combination of this compound with epidermal growth factor (EGF) further accelerated wound healing compared to either treatment alone .

Case Study 1: Neuroprotection in Neonatal Mice

A study demonstrated that this compound treatment in neonatal mice subjected to hypoxic-ischemic brain injury resulted in significant neuroprotection. The treatment led to increased GSK-3β phosphorylation at Ser9, thereby inhibiting its activity and reducing neuronal damage .

Case Study 2: Wound Healing in Aged Rats

In a controlled experiment involving aged rats, this compound was applied topically to wounds. Results showed a marked improvement in healing rates from day 7 to day 14 post-injury compared to untreated controls. The study utilized various assays to assess cell viability and migration .

Table 1: Summary of Biological Activities of this compound

Table 2: Case Study Results on Wound Healing

| Parameter | Control Group (Untreated) | Treatment Group (this compound) | P-value |

|---|---|---|---|

| Healing Rate (days) | 14 | 10 | <0.05 |

| EpiSC Proliferation Rate (%) | 30% | 60% | <0.01 |

| Cell Migration Distance (mm) | 5 | 12 | <0.01 |

Propiedades

Fórmula molecular |

C19H14N2O2S |

|---|---|

Peso molecular |

341.4 g/mol |

Nombre IUPAC |

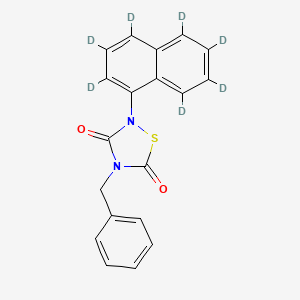

4-benzyl-2-(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)-1,2,4-thiadiazolidine-3,5-dione |

InChI |

InChI=1S/C19H14N2O2S/c22-18-20(13-14-7-2-1-3-8-14)19(23)24-21(18)17-12-6-10-15-9-4-5-11-16(15)17/h1-12H,13H2/i4D,5D,6D,9D,10D,11D,12D |

Clave InChI |

PMJIHLSCWIDGMD-NQJWYGBVSA-N |

SMILES isomérico |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2N3C(=O)N(C(=O)S3)CC4=CC=CC=C4)[2H])[2H])[2H])[2H])[2H] |

SMILES canónico |

C1=CC=C(C=C1)CN2C(=O)N(SC2=O)C3=CC=CC4=CC=CC=C43 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.